7-Bromo-2-methyl-2,3-dihydro-1-benzofuran

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“7-Bromo-2-methyl-2,3-dihydro-1-benzofuran” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis

The molecular structure of “7-Bromo-2-methyl-2,3-dihydro-1-benzofuran” is represented by the InChI code1S/C9H9BrO/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-4,6H,5H2,1H3 . Chemical Reactions Analysis

Benzofuran derivatives, including “7-Bromo-2-methyl-2,3-dihydro-1-benzofuran”, can undergo various chemical reactions. For instance, benzofurans can be formed via a tandem C-H activation/decarbonylation/annulation process .Physical And Chemical Properties Analysis

The compound “7-Bromo-2-methyl-2,3-dihydro-1-benzofuran” has a molecular weight of 213.07 . It is a liquid at room temperature .科学研究应用

Anticancer Properties

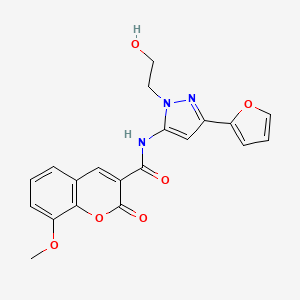

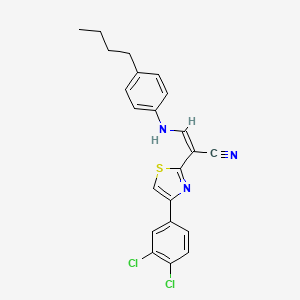

Benzofuran compounds, including 7-Bromo-2-methyl-2,3-dihydro-1-benzofuran, have garnered attention due to their potent anticancer activities. Researchers have discovered that certain substituted benzofurans exhibit significant cell growth inhibitory effects against various cancer cell lines. For instance, compound 36 (Fig. 8) demonstrated remarkable inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . These findings highlight the compound’s potential as a lead candidate for developing novel anticancer drugs.

Synthetic Transformations and Reactivity Studies

In organic chemistry, 7-Bromo-2-methyl-2,3-dihydro-1-benzofuran serves as a valuable scaffold for synthesis and reactivity investigations. Researchers have explored its reactions with different reagents, leading to the discovery of new chemical transformations and the synthesis of novel organic compounds.

Emerging Antimicrobial Agents

As antibiotic resistance becomes a global concern, scientists seek new therapeutic agents. Benzofuran derivatives, including 7-Bromo-2-methyl-2,3-dihydro-1-benzofuran, are emerging as potential antimicrobial scaffolds. Although their wide application against deadly microbes is still evolving, these compounds hold promise for combating drug-resistant pathogens .

Drug Prospects and Natural Product Sources

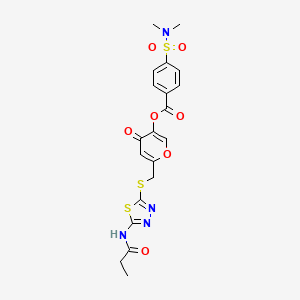

Benzofuran compounds are ubiquitous in nature, and many exhibit strong biological activities. Researchers have identified natural product sources containing benzofuran rings, making them essential for drug development. For instance, novel macrocyclic benzofuran compounds show anti-hepatitis C virus activity, while benzothiophene and benzofuran scaffold compounds serve as anticancer agents. Recent advances in benzofuran ring construction methods further enhance their drug prospects .

安全和危害

未来方向

While the specific future directions for “7-Bromo-2-methyl-2,3-dihydro-1-benzofuran” are not mentioned in the search results, benzofuran compounds in general are attracting more attention from chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications .

属性

IUPAC Name |

7-bromo-2-methyl-2,3-dihydro-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-4,6H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVJQURYOUASEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-methyl-2,3-dihydro-1-benzofuran | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate](/img/structure/B2617309.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2617312.png)

![6-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyridine-3-carbonitrile](/img/structure/B2617317.png)

![N-(4-butylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2617322.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide](/img/structure/B2617324.png)